

# Spectroscopic Data for 3-Benzenesulfonylpropylamine Hydrochloride

## Currently Unavailable in Public Domain

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### Compound of Interest

**Compound Name:** 3-Benzenesulfonylpropylamine hydrochloride

**Cat. No.:** B1287049

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A comprehensive search for experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **3-Benzenesulfonylpropylamine hydrochloride** has yielded no publicly available datasets. Despite extensive investigation across scientific databases and chemical supplier information, the specific spectral characterization required for a detailed technical guide is not accessible at this time.

This lack of available data prevents the creation of a comprehensive technical whitepaper as requested, which would include detailed data tables, experimental protocols, and visualizations of the spectroscopic information. While general information regarding the compound's properties and its utility as a building block in pharmaceutical and agrochemical research is accessible, the core requirement of presenting and analyzing its specific spectroscopic signature cannot be fulfilled.

For researchers, scientists, and drug development professionals seeking this information, direct experimental analysis would be necessary to obtain the requisite NMR, IR, and MS data.

## General Experimental Approaches for Spectroscopic Analysis

While specific protocols for **3-Benzenesulfonylpropylamine hydrochloride** are not available, standard methodologies for similar small organic molecules would be employed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Proton NMR would be used to determine the number of different types of protons and their connectivity. The sample would typically be dissolved in a deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{D}_2\text{O}$ , or  $\text{CDCl}_3$ ) and analyzed using a high-field NMR spectrometer.
- $^{13}\text{C}$  NMR: Carbon NMR would provide information about the number and types of carbon atoms in the molecule.

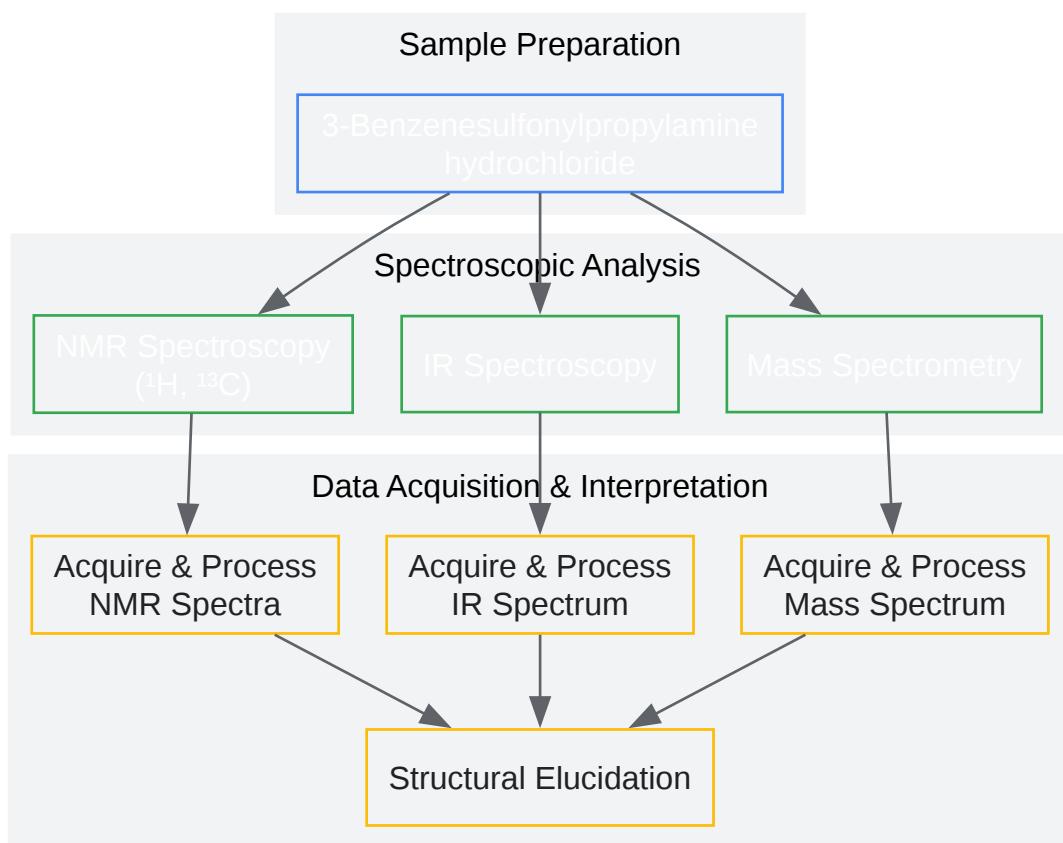
### Infrared (IR) Spectroscopy:

- IR spectroscopy would be utilized to identify the functional groups present in the molecule. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) to obtain its characteristic vibrational spectrum. Key expected peaks would correspond to N-H, S=O, C-S, and aromatic C-H bonds.

### Mass Spectrometry (MS):

- Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be suitable for this polar molecule.

The workflow for such an analysis is outlined in the diagram below.



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Caption: Experimental workflow for spectroscopic analysis.

Due to the absence of the foundational spectroscopic data, the creation of detailed data tables and further in-depth analysis as requested is not possible. It is recommended that researchers requiring this information perform the necessary experimental characterization.

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